3-hydroxy-5-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
Description
This compound belongs to the 2,5-dihydro-1H-pyrrol-2-one class, characterized by a five-membered lactam ring with diverse substituents influencing its physicochemical and biological properties. Key structural features include:
- Position 5: A 3-methoxyphenyl moiety, contributing to lipophilicity and aromatic interactions.
- Position 1: A 5-methyl-1,2-oxazol-3-yl group, acting as a hydrogen-bond acceptor or pharmacophore.
- Position 4: A thiophene-2-carbonyl substituent, modulating electronic properties and steric bulk.
Pyrrolone derivatives are frequently explored for medicinal applications, including kinase inhibition and antimicrobial activity, though specific data for this compound remains hypothetical pending further studies .
Properties
IUPAC Name |
4-hydroxy-2-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S/c1-11-9-15(21-27-11)22-17(12-5-3-6-13(10-12)26-2)16(19(24)20(22)25)18(23)14-7-4-8-28-14/h3-10,17,24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTGEFIVOJSMHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-5-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinone core, followed by the introduction of the methoxyphenyl group, the oxazole ring, and the thiophene-2-carbonyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-5-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to hydroxyl groups or other functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
3-hydroxy-5-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals due to its potential biological activity.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-hydroxy-5-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Research Findings and Implications
Physicochemical Properties
- Solubility : The target compound’s 3-methoxyphenyl and thiophene carbonyl groups balance polarity and hydrophobicity, suggesting intermediate solubility compared to the 4-methylphenyl (less polar) and 4-methoxybenzoyl (more polar) analogs .
- Metabolic Stability : The thiadiazole-containing analog () demonstrates enhanced stability due to sulfur’s resistance to cytochrome P450 oxidation, whereas the target compound’s oxazole may undergo faster metabolic clearance .
Biological Activity
The compound 3-hydroxy-5-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule with potential applications in medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and implications for future research.
Chemical Structure and Properties
The structural formula of the compound is characterized by multiple functional groups, including a hydroxyl group, methoxy group, oxazole ring, and thiophene carbonyl. These features contribute to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | 4-hydroxy-2-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard lab conditions |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets such as enzymes and receptors. The presence of the hydroxyl and methoxy groups allows for hydrogen bonding and hydrophobic interactions, which are crucial for modulating enzyme activity and receptor binding.
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown potential inhibitory effects on histone deacetylases (HDACs), which play a significant role in cancer cell growth regulation .
- Receptor Modulation : The compound may also interact with peroxisome proliferator-activated receptors (PPARs), which are key regulators in lipid metabolism and glucose homeostasis. Agonistic activity at PPARγ has been linked to antitumor effects in various cancer types .
Antitumor Activity
Recent research indicates that compounds similar to 3-hydroxy-5-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one exhibit significant antitumor properties. For example:
- In Vitro Studies : Cell line assays demonstrated that the compound can reduce cell viability in cancer cells by inducing apoptosis and inhibiting cell cycle progression.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (breast cancer) | 15 ± 3 |
| A549 (lung cancer) | 20 ± 4 |
Study 1: HDAC Inhibition
A study focused on the inhibitory effects of this compound on HDACs showed promising results. The compound exhibited selective inhibition against HDAC4 with an IC50 value significantly lower than that observed for HDAC8, suggesting its potential as a therapeutic agent in cancer treatment .
Study 2: PPARγ Agonism
Another investigation highlighted the role of this compound as a PPARγ agonist. It was found to enhance insulin sensitivity in vitro, indicating its potential application in managing Type 2 diabetes and metabolic syndrome .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
